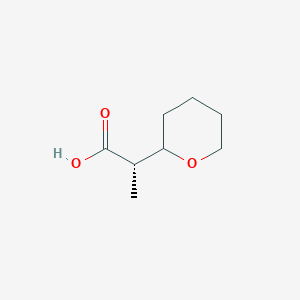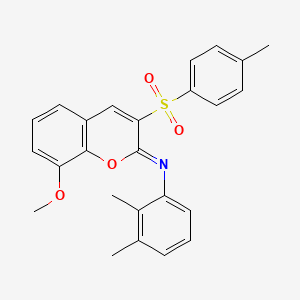![molecular formula C21H13N3O2S B2584425 N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide CAS No. 477536-21-3](/img/structure/B2584425.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It’s a derivative of benzoxazole, a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the reaction of 2-aminophenol with different aldehydes under various circumstances and with catalysts like nanocatalysts, metal catalysts, ionic liquid catalysts, and a few other catalysts . A series of (3-benzoxazole-2-yl) phenylamine derivatives were synthesized in straightforward simple chemistry without any quantitative chromatographic separations in reasonable yields .
Chemical Reactions Analysis
Benzoxazole synthesis often involves the reaction of 2-aminothiophenol with aldehydes . In the case of benzoxazolyl aniline derivatives, the amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group resulted in a good antimalarial activity .
Scientific Research Applications
Synthesis and Pharmacological Activity
The compound N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide and its derivatives have been synthesized and explored for various pharmacological activities. A notable study reported the synthesis of biphenyl benzothiazole-2-carboxamide derivatives, showing promising diuretic activity in vivo, highlighting its potential in medical research and therapeutic applications (Yar & Ansari, 2009).
Photo-Physical Characteristics and Fluorescent Applications
Research into the photo-physical properties of benzoxazole, benzothiazole, and their derivatives, including the compound of interest, has yielded insights into their excited state intra-molecular proton transfer pathways, dual emission characteristics, and their potential use in fluorescent applications. This includes the development of fluorescent compounds with high thermal stability up to 200°C, suitable for various scientific and industrial applications (Padalkar et al., 2011).
Antimicrobial and Antifungal Properties
Several studies have synthesized derivatives of this compound and investigated their antimicrobial and antifungal properties. These compounds have shown excellent broad-spectrum antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungal strains including Candida albicans and Aspergillus niger. The activity data compared favorably with standard drugs like Streptomycin and Fluconazole, indicating their potential as novel antimicrobial agents (Padalkar et al., 2014).
Anticancer Activity
Research into this compound derivatives has also extended to evaluating their anticancer properties. Some derivatives have been tested in vitro against various human tumor cell lines, demonstrating significant anticancer activity. This suggests the potential of these compounds in developing new therapeutic agents for cancer treatment (Senthilkumar et al., 2021).
Antioxidant Properties
Further studies have focused on the antioxidant properties of benzothiazole and benzoxazole derivatives, identifying compounds with substantial radical scavenging activity. These findings suggest the utility of these compounds in designing more potent biologically active molecules with potential applications in preventing oxidative stress-related diseases (Ahmad et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit quorum sensing pathways in bacteria .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to bind to the active site of certain bacterial systems, inhibiting their function .
Biochemical Pathways
N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide may affect quorum sensing pathways in bacteria . Quorum sensing is a form of bacterial cell-cell communication that responds to external factors such as nutrient availability and defense mechanisms .
Result of Action
Similar compounds have been found to inhibit bacterial growth and biofilm formation .
Future Directions
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities. Therefore, there has been a large upsurge in the synthesis of benzoxazole via different pathways .
Biochemical Analysis
Biochemical Properties
It is known that benzoxazole and benzothiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding interactions that can influence the function of the target molecule .
Cellular Effects
Benzoxazole and benzothiazole derivatives have been shown to influence cell function in various ways . For example, they can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzoxazole and benzothiazole derivatives can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzoxazole and benzothiazole derivatives have been studied in both in vitro and in vivo studies . These studies often examine the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide at different dosages in animal models have not been extensively studied. Benzoxazole and benzothiazole derivatives have been tested in animal models, and their effects can vary with dosage . These studies often observe any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Benzoxazole and benzothiazole derivatives can interact with various enzymes and cofactors . These interactions can influence metabolic flux or metabolite levels .
Transport and Distribution
Benzoxazole and benzothiazole derivatives can interact with various transporters or binding proteins . These interactions can influence the compound’s localization or accumulation .
Subcellular Localization
Benzoxazole and benzothiazole derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications . These factors can influence the compound’s activity or function .
properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2S/c25-19(21-24-16-9-2-4-11-18(16)27-21)22-14-7-5-6-13(12-14)20-23-15-8-1-3-10-17(15)26-20/h1-12H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCWCRRVCFSOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

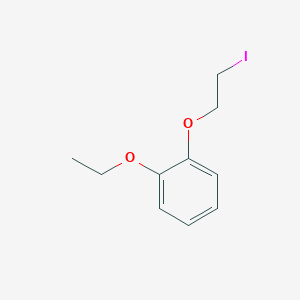
![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2584343.png)
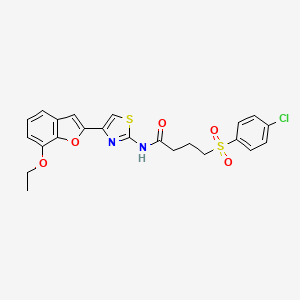

![4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2584350.png)
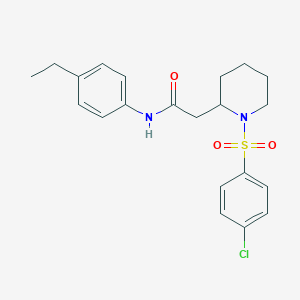

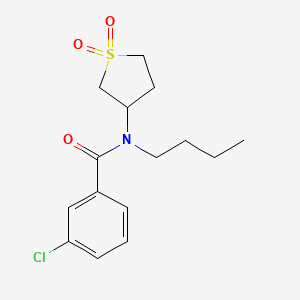
![ethyl 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B2584359.png)
![2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2584360.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-nitrobenzamide](/img/structure/B2584362.png)
